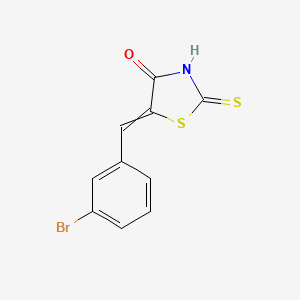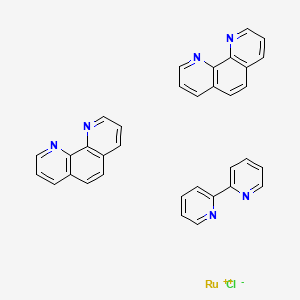![molecular formula C15H13N3O5S B12497041 Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate](/img/structure/B12497041.png)
Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of hydrazones with thionyl chloride, followed by the annulation of the thiadiazole ring to the pyridine scaffold . Another approach includes the use of microwave-assisted multi-component reactions under solvent-free conditions, which offers a green and efficient synthesis route .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells . Its antimicrobial activity is attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiadiazole derivatives such as:
1,3,4-Thiadiazole: Known for its antimicrobial and anticancer activities.
Thiazolopyrimidine: Exhibits diverse biological activities, including antiviral and anti-inflammatory properties.
Uniqueness
Ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxo-[1,2,3]thiadiazolo[4,5-c]pyridine-7-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C15H13N3O5S |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
ethyl 6-hydroxy-5-(4-methoxyphenyl)-4-oxothiadiazolo[4,5-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C15H13N3O5S/c1-3-23-15(21)10-12-11(16-17-24-12)14(20)18(13(10)19)8-4-6-9(22-2)7-5-8/h4-7,19H,3H2,1-2H3 |
Clé InChI |
NKKGGXLDTYOMAV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=O)C2=C1SN=N2)C3=CC=C(C=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-Hydroxy-2-(4-methylpiperidin-1-yl)-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-5-yl]benzonitrile](/img/structure/B12496960.png)

![1-{2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12496963.png)

![5-({3-Methoxy-4-[(3-methylbenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496978.png)
![2-{4-[(E)-(pyridin-3-ylimino)methyl]phenoxy}acetamide](/img/structure/B12496982.png)





![2,6-Dimethoxy-4-{[4-(3-methylbenzyl)piperazin-1-yl]methyl}phenol](/img/structure/B12497033.png)
![2-(Diphenylmethyl)-6-[4-(sec-butyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12497048.png)
